molecular formula C11H7ClN6O3 B215523 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B215523
M. Wt: 306.66 g/mol
InChI Key: CLRVYAVIEOHTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, studies have shown that it exerts its biological activity by inhibiting specific enzymes and proteins in the targeted cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid vary depending on the specific application. In medicinal chemistry, it has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. In agriculture, it has been found to be effective against certain pests and weeds. In material science, it has been used to synthesize novel materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its potential as a versatile and effective tool for various applications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid include exploring its potential as a therapeutic agent for various diseases, investigating its potential as a pesticide and herbicide, and further studying its unique properties for material science applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-chlorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with sulfuric acid to obtain the final compound.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-microbial agent. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its use in the synthesis of novel materials.

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C11H7ClN6O3

Molecular Weight

306.66 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClN6O3/c12-6-3-1-5(2-4-6)8-7(11(19)20)14-17-18(8)10-9(13)15-21-16-10/h1-4H,(H2,13,15)(H,19,20)

InChI Key

CLRVYAVIEOHTIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)O)Cl

Origin of Product

United States

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